molecular formula C26H21N5O4S B2755634 N-benzyl-2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide CAS No. 1024131-29-0

N-benzyl-2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide

Cat. No.: B2755634
CAS No.: 1024131-29-0
M. Wt: 499.55
InChI Key: JDLNOCOEJKKZTK-UHFFFAOYSA-N
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Description

N-benzyl-2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide is a complex organic compound that belongs to the class of imidazoquinazolines. This compound is characterized by its unique structure, which includes a benzyl group, a nitrophenyl group, and an imidazoquinazoline core. It has garnered interest in scientific research due to its potential biological and pharmacological activities.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer activities.

    Medicine: Explored as a potential therapeutic agent for the treatment of bacterial infections and cancer.

    Industry: Utilized in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the imidazoquinazoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the nitrophenyl group:

    Attachment of the sulfanyl group: The sulfanyl group can be introduced via a thiolation reaction using thiol reagents.

    Final coupling: The final step involves the coupling of the benzyl group with the imidazoquinazoline core to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted benzyl derivatives.

Mechanism of Action

The mechanism of action of N-benzyl-2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting enzyme activity: Binding to and inhibiting the activity of key enzymes involved in cellular processes.

    Interacting with DNA: Binding to DNA and interfering with replication and transcription processes.

    Modulating signaling pathways: Affecting signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

N-benzyl-2-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)acetamide can be compared with other similar compounds, such as:

    Benzimidazoles: Known for their broad range of biological activities, including antimicrobial and anticancer properties.

    Imidazoquinazolines: Similar core structure but may differ in functional groups and biological activities.

    Nitrophenyl derivatives: Compounds with nitrophenyl groups that exhibit various pharmacological activities.

The uniqueness of this compound lies in its specific combination of functional groups and its potential to interact with multiple molecular targets, making it a promising candidate for further research and development.

Properties

IUPAC Name

N-benzyl-2-[5-[(3-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N5O4S/c32-23(27-15-17-7-2-1-3-8-17)14-22-25(33)30-24(28-22)20-11-4-5-12-21(20)29-26(30)36-16-18-9-6-10-19(13-18)31(34)35/h1-13,22H,14-16H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDLNOCOEJKKZTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC(=CC=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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